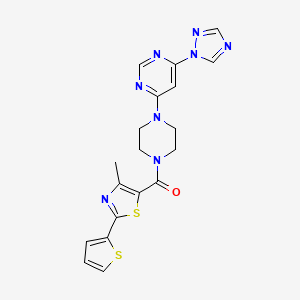
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, a thiazole ring, and a thiophene ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate precursors under specific conditions . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques. The presence of different functional groups can be confirmed by their characteristic peaks in the IR spectrum. The 1H-NMR and 13C-NMR spectra provide information about the number and type of hydrogen and carbon atoms respectively, and their connectivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the triazole ring might undergo reactions with electrophiles or nucleophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups would increase its solubility in polar solvents. The melting point of similar compounds has been reported in the range of 60-231°C .Aplicaciones Científicas De Investigación
Pesticidal Activities
Compounds related to (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone have shown promising results in the field of pest control. One such compound, synthesized with modifications involving thiophenyl and other functional groups, exhibited strong larvicidal activity against mosquito larvae and significant antifungal activity against a phytopathogenic fungus (Choi et al., 2015).
Antibacterial Screening
Another research domain explores the antibacterial potential of related compounds. A series of novel derivatives have been synthesized and characterized, displaying notable antibacterial activities (Landage, Thube, & Karale, 2019).
Antitumor and Antiproliferative Activities
Derivatives of this compound class have also been synthesized and evaluated for their potential in cancer therapy. Some of these compounds demonstrated moderate to strong antitumor activities against various cancer cells, indicating their promise as anticancer agents (Li et al., 2020). Additionally, certain derivatives showed significant antiproliferative activity against human cancer cell lines, suggesting their potential as anticancer drugs (Mallesha et al., 2012).
Hypoglycemic Agents
In the field of diabetes research, some derivatives have been synthesized and evaluated as glucokinase activators, demonstrating efficacy in reducing glucose levels in mice, thus representing potential dual-action hypoglycemic agents (Song et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of the compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
The compound this compound interacts with its targets by inhibiting their proliferation . This inhibition is achieved through the induction of apoptosis, a process of programmed cell death .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to cell proliferation and survival . By inducing apoptosis, it disrupts the balance between cell growth and death, leading to a reduction in the number of cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it is likely to have good bioavailability .
Result of Action
The result of the action of the compound this compound is a significant reduction in the proliferation of cancer cells . This is achieved through the induction of apoptosis, leading to cell death .
Action Environment
The action, efficacy, and stability of the compound this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the cancer cells themselves .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS2/c1-13-17(30-18(24-13)14-3-2-8-29-14)19(28)26-6-4-25(5-7-26)15-9-16(22-11-21-15)27-12-20-10-23-27/h2-3,8-12H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDIZDCFXEWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2474658.png)
![1,3,6-trimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474659.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B2474661.png)

![N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2474663.png)
![(4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2474664.png)

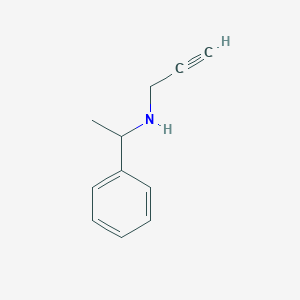
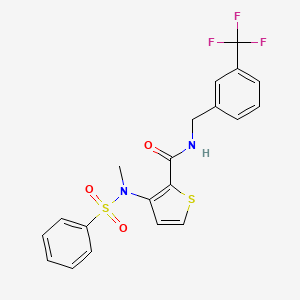
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2474674.png)

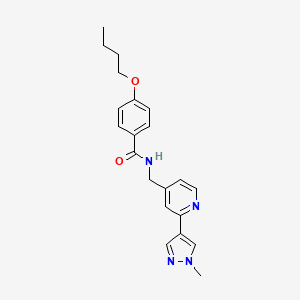
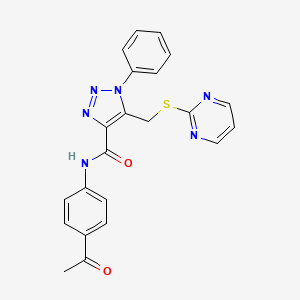
![[1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474681.png)